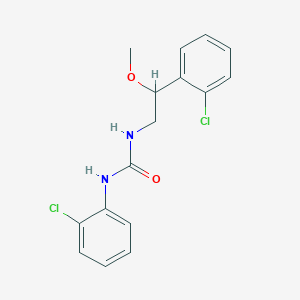

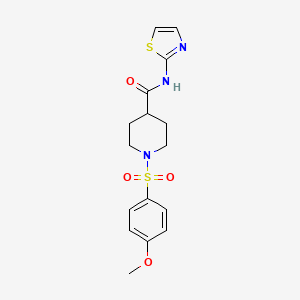

![molecular formula C16H22ClN3O2 B2987892 Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate CAS No. 857730-15-5](/img/structure/B2987892.png)

Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate

説明

Tert-butyl 6’-chloro-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-B]pyridine]-1-carboxylate is a chemical compound with the CAS Number: 857730-15-5. It has a molecular weight of 323.82 . The compound is stored at room temperature and has a purity of 95%. It appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-11(17)9-18-13(12)16/h8-9,19H,4-7,10H2,1-3H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 323.82 .科学的研究の応用

Synthesis and Characterization

Tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-B]pyridine]-1-carboxylate is an important compound in the field of organic synthesis and medicinal chemistry. Research has focused on the synthesis of related spiropiperidine lactam acetyl-CoA carboxylase inhibitors, showcasing a method to synthesize N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This synthesis involves a streamlined process requiring minimal chromatography, highlighting the compound's role in the development of novel ACC inhibitors (Huard et al., 2012).

Structural Studies

X-ray studies have provided insight into the structural aspects of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, demonstrating its axial orientation of the isobutyl side chain. Such structural elucidations are crucial for understanding the compound's chemical behavior and its interactions in biological systems (Didierjean et al., 2004).

Drug Development Applications

In the development of kinase inhibitors for the treatment of diseases such as rheumatoid arthritis and psoriasis, this compound derivatives have been explored. A notable example is the synthesis of a naphthyridone p38 MAP kinase inhibitor, which involved a novel six-step synthesis suitable for large-scale preparation, emphasizing the compound's relevance in drug development (Chung et al., 2006).

Chemical Modification and Coupling Reactions

Research has also focused on the coupling of arylboronic acids with partially reduced pyridine derivatives, including tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate. These studies are significant for the development of new synthetic methods and the creation of diverse chemical entities (Wustrow & Wise, 1991).

Advanced Materials and Catalysis

Although not directly related to the exact chemical name provided, research on related tert-butyl compounds has extended into the field of advanced materials. For instance, asymmetrically aryl-substituted spirosilabifluorene derivatives have been prepared, showcasing potential applications in optoelectronics due to their high fluorescence in the solid state (Lee et al., 2005).

Safety and Hazards

The compound has been labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment. The hazard statements associated with this compound are H302, H315, H320, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

tert-butyl 6-chlorospiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-11(17)9-18-13(12)16/h8-9,19H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPDZOCKWKXSKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2N=CC(=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)benzamide](/img/structure/B2987809.png)

![7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2987815.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2987819.png)

![[2-(benzylsulfamoyloxy)phenyl] N-(4-chlorophenyl)carbamate](/img/structure/B2987821.png)

![5-{[(4-cyclohexylphenyl)sulfonyl]amino}-2-piperazin-1-yl-N-propylnicotinamide](/img/structure/B2987822.png)

![1-(2,3-Dimethylphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2987824.png)

![4-Cyano-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2987830.png)